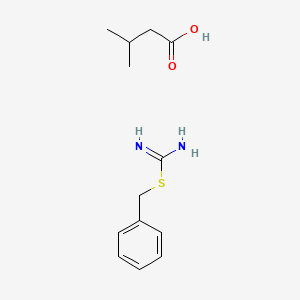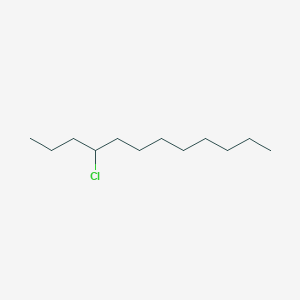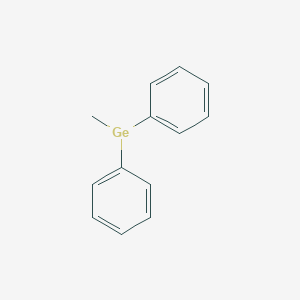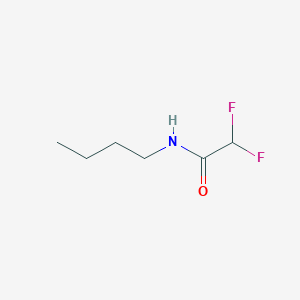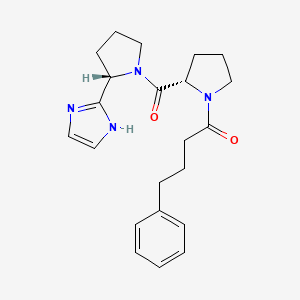
PREP inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PREP inhibitor-1 is a compound known for its role as a prolyl oligopeptidase (PREP) inhibitor. Prolyl oligopeptidase is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues in small peptides. This enzyme is implicated in various physiological processes and diseases, including neurodegenerative disorders like Alzheimer’s disease .
Preparation Methods
The synthesis of PREP inhibitor-1 involves specific reaction conditions and routes. One common method includes the use of hydrazine and 1,3-diketones in a cyclocondensation reaction to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
PREP inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PREP inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and inhibition mechanisms.
Biology: Researchers utilize it to understand the role of prolyl oligopeptidase in cellular processes.
Mechanism of Action
The mechanism of action of PREP inhibitor-1 involves the inhibition of prolyl oligopeptidase activity. This enzyme is responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, this compound can modulate various physiological processes, including the degradation of neuropeptides. The molecular targets and pathways involved include the interaction with protein phosphatase 2A (PP2A), which plays a crucial role in regulating tau protein phosphorylation and aggregation .
Comparison with Similar Compounds
PREP inhibitor-1 can be compared with other similar compounds, such as:
Nonpeptidic oxazole-based PREP inhibitors: These compounds also inhibit prolyl oligopeptidase but have different structural features and mechanisms of action.
Covalent-reversible peptide-based inhibitors: These inhibitors form reversible covalent bonds with the enzyme, offering a different approach to inhibition. The uniqueness of this compound lies in its specific interaction with prolyl oligopeptidase and its potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[(2S)-2-[(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1 |
InChI Key |
REHZKZSJOGMLBE-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


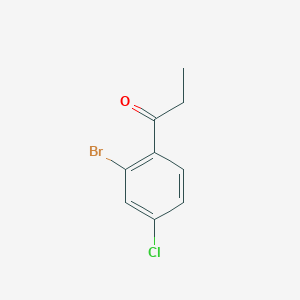
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

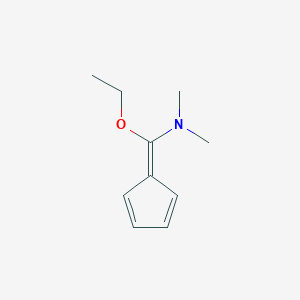
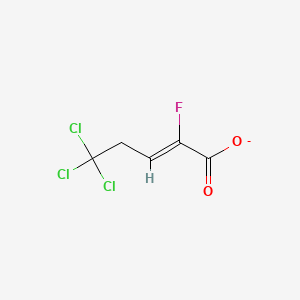
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
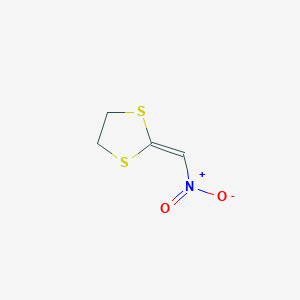
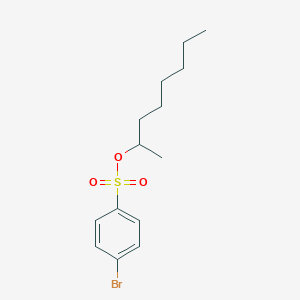
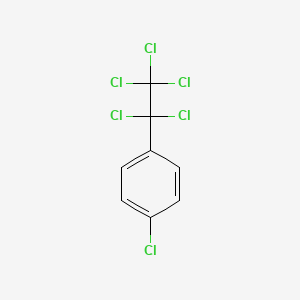
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
